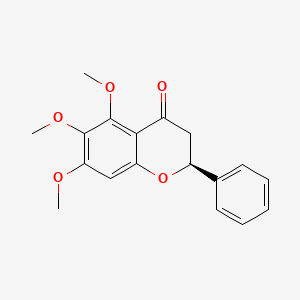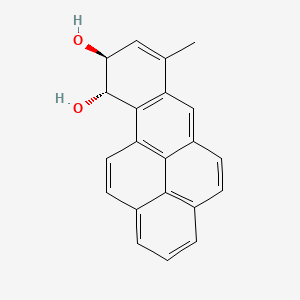![molecular formula C20H23NO3 B14440236 N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide CAS No. 76204-05-2](/img/structure/B14440236.png)
N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide typically involves the reaction of N-tert-butyl-4-methylbenzamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve N-tert-butyl-4-methylbenzamide in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-methylbenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzamides with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include inhibition of specific metabolic processes or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butyl-4-methylbenzamide: Shares a similar core structure but lacks the 4-methylbenzoyl group.
4-tert-Butyl-N-(3-methoxy-propyl)-benzamide: Contains a different substituent on the benzamide moiety.
N-(tert-butyl)-4-nitrobenzamide: Has a nitro group instead of the 4-methylbenzoyl group.
Uniqueness
N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide is unique due to the presence of both the tert-butyl and 4-methylbenzoyl groups, which confer specific chemical and physical properties
Eigenschaften
| 76204-05-2 | |
Molekularformel |
C20H23NO3 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[tert-butyl-(4-methylbenzoyl)amino] 4-methylbenzoate |
InChI |
InChI=1S/C20H23NO3/c1-14-6-10-16(11-7-14)18(22)21(20(3,4)5)24-19(23)17-12-8-15(2)9-13-17/h6-13H,1-5H3 |
InChI-Schlüssel |
VJCDSDROFFMVRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N(C(C)(C)C)OC(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/no-structure.png)



![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)

